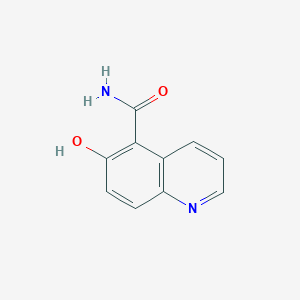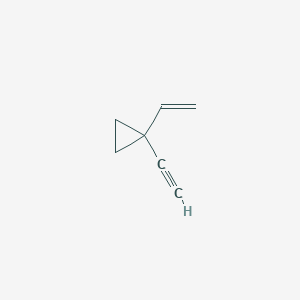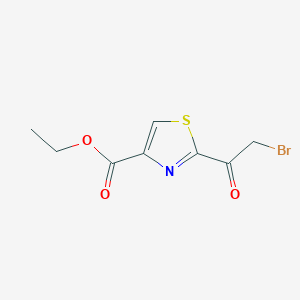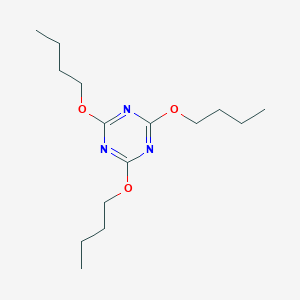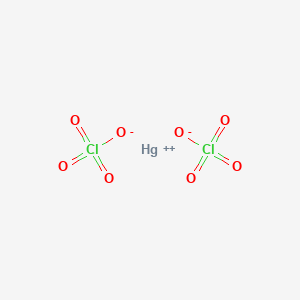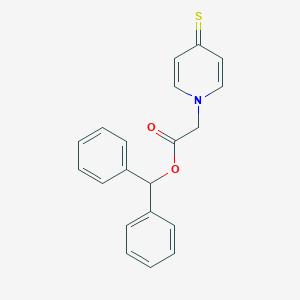
Benzhydryl 2-(4-sulfanylidenepyridin-1-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzhydryl 2-(4-sulfanylidenepyridin-1-yl)acetate is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.
Mecanismo De Acción
The mechanism of action of Benzhydryl 2-(4-sulfanylidenepyridin-1-yl)acetate is not fully understood, but it is thought to act through the inhibition of certain enzymes and signaling pathways involved in cell growth and survival. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. It has also been shown to inhibit the activity of protein kinase B (AKT), which is a signaling pathway involved in cell growth and survival.
Efectos Bioquímicos Y Fisiológicos
Benzhydryl 2-(4-sulfanylidenepyridin-1-yl)acetate has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and reduce inflammation. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as reducing oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Benzhydryl 2-(4-sulfanylidenepyridin-1-yl)acetate in lab experiments is its potential therapeutic properties in various scientific research applications. It has been shown to have anticancer and neuroprotective effects, which make it a promising compound for further study. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.
Direcciones Futuras
There are several future directions for the study of Benzhydryl 2-(4-sulfanylidenepyridin-1-yl)acetate. One area of interest is in the development of more potent analogs with improved therapeutic properties. Another area of interest is in the study of its mechanism of action, which could lead to the identification of new targets for drug development. Additionally, further studies are needed to investigate the safety and efficacy of Benzhydryl 2-(4-sulfanylidenepyridin-1-yl)acetate in animal models and clinical trials.
Métodos De Síntesis
Benzhydryl 2-(4-sulfanylidenepyridin-1-yl)acetate can be synthesized through a multi-step process involving the reaction of benzhydryl chloride with sodium sulfide to form benzhydryl thiol. The benzhydryl thiol is then reacted with pyridine-4-carboxylic acid to form Benzhydryl 2-(4-sulfanylidenepyridin-1-yl)acetate. The purity of the compound can be confirmed through analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy.
Aplicaciones Científicas De Investigación
Benzhydryl 2-(4-sulfanylidenepyridin-1-yl)acetate has been studied for its potential therapeutic properties in various scientific research applications. One of the main areas of interest is in the field of cancer research, where it has been shown to inhibit the growth of cancer cells in vitro. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, as it has been shown to have neuroprotective effects in animal models.
Propiedades
Número CAS |
101234-68-8 |
|---|---|
Nombre del producto |
Benzhydryl 2-(4-sulfanylidenepyridin-1-yl)acetate |
Fórmula molecular |
C20H17NO2S |
Peso molecular |
335.4 g/mol |
Nombre IUPAC |
benzhydryl 2-(4-sulfanylidenepyridin-1-yl)acetate |
InChI |
InChI=1S/C20H17NO2S/c22-19(15-21-13-11-18(24)12-14-21)23-20(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14,20H,15H2 |
Clave InChI |
XRXQUSOJVQNTSM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)CN3C=CC(=S)C=C3 |
SMILES canónico |
C1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)CN3C=CC(=S)C=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





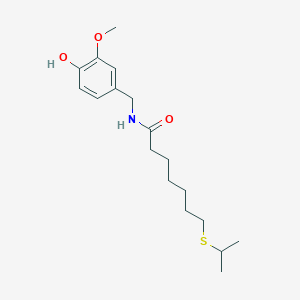
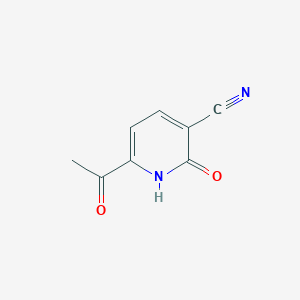
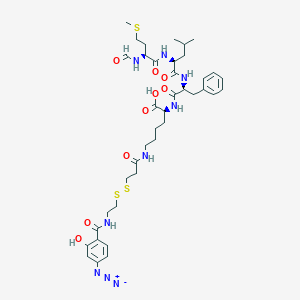
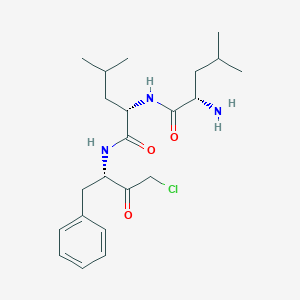
![Butyl N-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate](/img/structure/B12704.png)
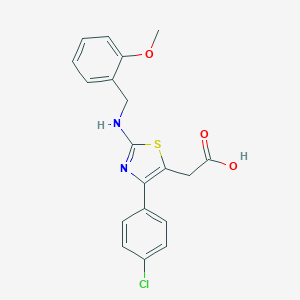
![5-Methylthieno[2,3-d]pyrimidine](/img/structure/B12707.png)
